N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzothiophene core, a dimethylaminoethyl side chain, and a 3,5-difluorophenyl group. Its design incorporates features known to influence pharmacokinetics and target binding, such as fluorinated aromatic rings (enhancing lipophilicity and metabolic stability) and a sulfonamide moiety (common in enzyme inhibitors) .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2S2/c1-23(2)18(17-11-26-19-6-4-3-5-16(17)19)10-22-27(24,25)12-13-7-14(20)9-15(21)8-13/h3-9,11,18,22H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJPEKYOQEJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under specific conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine, such as dimethylamine, in the presence of a base.
Attachment of the Difluorophenyl Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with a difluorophenyl methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, sodium hydroxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Benzothiophene vs.
- Fluorinated Groups: The 3,5-difluorophenyl group increases lipophilicity and may improve blood-brain barrier penetration relative to non-fluorinated analogs (e.g., ethametsulfuron methyl ester in ) . However, it is less electron-deficient than the 3,5-bis(trifluoromethyl)phenyl group in Patent Compound 1 (), which could reduce electrophilic reactivity .
- Aminoethyl Side Chain: The dimethylaminoethyl group introduces basicity (pKa ~8–9), likely enhancing water solubility at physiological pH compared to neutral sulfonamides (e.g., metsulfuron methyl ester in ) .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Property Comparison
*Estimated based on structural analogs.
Key Findings :
- The target compound’s dimethylaminoethyl group likely improves aqueous solubility compared to sulfonylureas () and Patent Compound 1 .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiophene moiety, a dimethylamino group, and a methanesulfonamide functional group. The molecular formula is with a molecular weight of approximately 395.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, a study involving various derivatives showed that compounds containing the benzothiophene nucleus were effective against several human cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
In vitro assays revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Not specified | Not specified |
The mechanism of action appears to involve DNA binding and inhibition of DNA-dependent enzymes, which is common among compounds with similar functionalities .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity against various bacterial strains. Studies indicate that derivatives with benzothiophene structures can inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting their dual therapeutic potential .
The biological activity of this compound is largely attributed to its ability to interact with critical biological targets:
- DNA Binding : The compound has been observed to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
Case Studies
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study conducted on lung cancer models using the compound demonstrated significant tumor regression in vivo when administered at submicromolar doses. The results indicated that the compound not only inhibited tumor growth but also reduced metastasis in treated subjects .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of similar compounds revealed that those containing the benzothiophene moiety exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
